4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one iso-Dehydrozingerone is a novel osteoclastogenesis inhibitor, preventing ovariectomy-induced osteoporosis in ddY mice.
Brand Name: Vulcanchem
CAS No.: 22214-39-7
VCID: VC0530891
InChI: InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+
SMILES: CC(=O)C=CC1=CC(=C(C=C1)OC)O
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

CAS No.: 22214-39-7

Cat. No.: VC0530891

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one - 22214-39-7

Specification

CAS No. 22214-39-7
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name (E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one
Standard InChI InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+
Standard InChI Key BWJQTZKTOVCXOW-ONEGZZNKSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC(=C(C=C1)OC)O
SMILES CC(=O)C=CC1=CC(=C(C=C1)OC)O
Canonical SMILES CC(=O)C=CC1=CC(=C(C=C1)OC)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Dehydrozingerone (C₁₁H₁₂O₃; MW 192.21 g/mol) features a vanillyl group (4-hydroxy-3-methoxyphenyl) conjugated to an α,β-unsaturated ketone (buten-2-one) . The IUPAC name, (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, reflects its trans-configuration across the double bond . Key identifiers include:

PropertyValueSource
CAS Registry Number1080-12-2
Density1.154 g/cm³
Melting Point125–130°C
Boiling Point348.2°C at 760 mmHg
LogP (Partition Coefficient)2.003
SMILESCC(=O)/C=C\C1=CC(=C(C=C1)O)OC

The planar structure enables resonance stabilization, enhancing its reactivity as a Michael acceptor—a critical feature for biological activity .

Spectral Characterization

  • UV-Vis: λₘₐₐ 297 nm (methanol), attributed to the conjugated enone system .

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1580–1513 cm⁻¹ (aromatic C=C) .

  • NMR: ¹H NMR (CDCl₃) signals include δ 2.35 (s, 3H, CH₃), 6.90–7.45 (m, 3H, aromatic), and 7.65 (d, 1H, β-vinylic proton) .

Synthesis and Derivatives

Industrial Synthesis

Dehydrozingerone is synthesized via a base-catalyzed aldol condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone :

Vanillin+AcetoneKOH (10% w/v)Dehydrozingerone+H2O\text{Vanillin} + \text{Acetone} \xrightarrow{\text{KOH (10\% w/v)}} \text{Dehydrozingerone} + \text{H}_2\text{O}

Modifications to traditional methods, such as substituting NaOH with KOH, reduced reaction time from 48 to 24 hours while increasing yields from 83% to 92% .

Structural Derivatives

Glycosylation and acetylation derivatives (e.g., 4-O-β-D-glucopyranosyl dehydrozingerone) have been synthesized to enhance solubility, though these modifications often reduce radical-scavenging activity due to phenolic hydroxyl group masking .

Pharmacological Activities

Antioxidant Mechanisms

Dehydrozingerone exhibits potent free radical scavenging in DPPH and FRAP assays (IC₅₀ ≈ 12 μM), outperforming derivatives like its glucoside . The phenolic hydroxyl and conjugated enone system facilitate hydrogen atom transfer and electron donation, neutralizing reactive oxygen species (ROS) .

Anticancer Effects

In HT-29 colon cancer cells, dehydrozingerone induces G₂/M phase arrest (EC₅₀ = 25 μM) via p21 upregulation and cyclin B1 suppression . Comparative studies with curcumin show similar potency, suggesting shared pathways despite structural differences .

Table 2: Antiproliferative Activity in Cancer Models

Cell LineIC₅₀ (μM)MechanismReference
HT-29 (Colon)25G₂/M arrest, ROS accumulation
A549 (Lung)32NF-κB inhibition

Anti-Inflammatory Applications

In LPS-induced acute lung injury models, dehydrozingerone (10 mg/kg) reduced neutrophil infiltration and TNF-α levels by 60%, modulating MAPK/NF-κB signaling .

ParameterValueSource
LD₅₀ (Oral, Rat)>2000 mg/kg
RTECSEM9960000
Skin IrritationMild (Xi classification)

Industrial and Therapeutic Applications

Food Industry

As FEMA 3738, dehydrozingerone is approved as a flavoring agent, imparting a spicy, warming note to products .

Drug Development

Ongoing research explores its use in hybrid molecules (e.g., glycyrrhetinic acid conjugates) to enhance bioavailability and target specificity .

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